molecular formula C28H26O4 B13435828 2,3,4-Tris(phenylmethoxy)benzenemethanol

2,3,4-Tris(phenylmethoxy)benzenemethanol

Cat. No.: B13435828
M. Wt: 426.5 g/mol
InChI Key: BVNFGERTJRHHSG-UHFFFAOYSA-N
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Description

2,3,4-Tris(phenylmethoxy)benzenemethanol is a chemical compound with the molecular formula C28H26O4. It is an intermediate in the synthesis of various organic compounds and is used in research and development for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tris(phenylmethoxy)benzenemethanol typically involves the protection of hydroxyl groups followed by the introduction of phenylmethoxy groups. One common method involves the reaction of 2,3,4-trihydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tris(phenylmethoxy)benzenemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine or chlorine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3,4-Tris(phenylmethoxy)benzenemethanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-Tris(phenylmethoxy)benzenemethanol involves its interaction with specific molecular targets and pathways. The phenylmethoxy groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Tris(phenylmethoxy)benzenemethanol: Similar in structure but with different substitution patterns, leading to distinct chemical properties.

    2,3,4-Trihydroxybenzyl Alcohol: A precursor in the synthesis of 2,3,4-Tris(phenylmethoxy)benzenemethanol, with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H26O4

Molecular Weight

426.5 g/mol

IUPAC Name

[2,3,4-tris(phenylmethoxy)phenyl]methanol

InChI

InChI=1S/C28H26O4/c29-18-25-16-17-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(25)31-20-23-12-6-2-7-13-23/h1-17,29H,18-21H2

InChI Key

BVNFGERTJRHHSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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